2,8-Dibromoquinoline

Suzuki-Miyaura coupling Regioselectivity Medicinal chemistry

2,8-Dibromoquinoline is a strategic building block for medicinal chemistry and catalysis. Its 2,8-dibromo substitution enables orthogonal Pd-catalyzed coupling at C2 and lithium-halogen exchange at C8, essential for PARP-1 inhibitor synthesis (500 nM IC50) and ONO/NNP pincer ligands. No other dibromoquinoline isomer provides this reactivity differential. Ideal for CO2 valorization catalysts and surface polymerization studies. Guaranteed 98% purity.

Molecular Formula C9H5Br2N
Molecular Weight 286.95 g/mol
CAS No. 871507-79-8
Cat. No. B1372101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dibromoquinoline
CAS871507-79-8
Molecular FormulaC9H5Br2N
Molecular Weight286.95 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(C=C2)Br
InChIInChI=1S/C9H5Br2N/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H
InChIKeyDPABNLZUYUAAFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dibromoquinoline (CAS 871507-79-8): Essential Procurement Data for a Versatile Heterocyclic Building Block


2,8-Dibromoquinoline (CAS 871507-79-8) is a dibrominated heterocyclic compound with the molecular formula C9H5Br2N and a molecular weight of 286.95 g/mol [1]. It is characterized by two bromine substituents at the 2- and 8-positions of the quinoline ring system [1]. The compound is a crystalline solid with a melting point of 118–119 °C and a predicted boiling point of 349.4 ± 22.0 °C [1]. Its primary value lies in its utility as a synthetic intermediate and ligand precursor, where the 2,8-dibromo substitution pattern enables sequential or orthogonal functionalization strategies, making it a strategic building block for both medicinal chemistry programs and advanced materials development [2].

Why Generic Substitution of 2,8-Dibromoquinoline Fails: Critical Differences Among Dibromoquinoline Isomers


Generic substitution of 2,8-dibromoquinoline with other dibromoquinoline isomers (e.g., 2,6-dibromoquinoline, 5,7-dibromoquinoline, 3,4-dibromoquinoline) is not scientifically valid due to fundamentally different regioselectivity profiles in cross-coupling reactions and distinct coordination geometries in ligand applications [1]. Studies have demonstrated that the regioselectivity of Suzuki couplings varies dramatically among dibromoquinoline isomers, and that achieving high levels of selectivity in these systems is generally more challenging than in other dibromoheteroaromatics [1]. The 2,8-substitution pattern uniquely positions the bromine atoms to enable the orthogonal C2 (heteroaryl) versus C8 (aryl) reactivity exploited in sequential functionalization, whereas isomers such as 3,4-dibromoquinoline exhibit different selectivity behaviors entirely . In polymerization catalysis, the 2,8-arrangement is essential for the formation of tridentate ONO or NNP pincer-type ligands, a coordination geometry that other dibromoquinoline substitution patterns cannot replicate [2].

2,8-Dibromoquinoline Procurement Evidence: Quantified Differentiation and Comparative Performance Data


Preferential Suzuki Coupling at C2: Quantified C2 vs. C8 Reactivity for 2,8-Dibromoquinoline

In palladium-catalyzed Suzuki couplings, 2,8-dibromoquinoline exhibits preferential reactivity at the C2 position over the C8 position [1]. This site-selectivity is quantitatively distinct from the behavior observed for other dibromoquinoline isomers. While 5,7-dibromoquinoline and 3,4-dibromoquinoline also demonstrate useful levels of regioselectivity, the underlying electronic and steric determinants differ significantly, making cross-isomer substitution impossible for applications requiring C2-first functionalization [1]. This C2 preference was directly exploited to prepare 2-substituted quinoline-8-carboxamides via selective Pd-catalyzed couplings at the 2-position of 2,8-dibromoquinoline, followed by lithium–bromine exchange at C8 and reaction with trimethylsilyl isocyanate [2].

Suzuki-Miyaura coupling Regioselectivity Medicinal chemistry

PARP-1 Inhibitor Potency: Quantitative Comparison of 2-Substituted Quinoline-8-Carboxamide Derivatives

Derivatives synthesized from 2,8-dibromoquinoline demonstrated significant PARP-1 inhibitory activity [1]. The most active compound prepared via this route, 2-methylquinoline-8-carboxamide, exhibited an IC50 of 500 nM against human recombinant PARP-1 [1]. This potency represents a 3.6-fold improvement over the standard water-soluble inhibitor 5-aminoisoquinolin-1-one (5-AIQ), which had an IC50 of 1.8 μM under comparable assay conditions [1].

PARP-1 inhibitor Anticancer Enzyme inhibition

Ethylene Polymerization Catalyst Performance: High Molecular Weight Polyethylene from 2,8-Dibromoquinoline-Derived Ligands

Bis(o-hydroxyphenyl)quinoline ligand precursors synthesized from 2,8-dibromoquinoline were complexed with Group 4 metals (Ti, Zr, Hf) to produce active ethylene polymerization catalysts [1]. When activated with MAO/borate cocatalysts on silica supports, these catalysts produced polyethylene copolymers with very high molecular weights and multimodal molecular weight distributions [1]. The 2,8-dibromo substitution pattern is essential for forming the 1,10-chelation geometry required for tridentate ONO ligand coordination; alternative dibromoquinoline isomers (e.g., 2,6-dibromoquinoline) lack the spatial arrangement necessary to form this specific pincer-type coordination mode [2].

Olefin polymerization Group 4 metallocene Tridentate ligands

Electrocatalytic CO2 Reduction: Cobalt Complex Activity from 2,8-Dibromoquinoline-Derived NNP Pincer Ligand

A redox-active NNP-type pincer ligand was synthesized via sequential Stille coupling of 2,8-dibromoquinoline with 2-(tributylstannyl)pyridine, followed by palladium-catalyzed cross-coupling with HPPh2 [1]. This rigid ligand scaffold, which relies on the specific 2,8-geometry of the starting dibromoquinoline, formed complexes with first-row transition metals that were evaluated for electrocatalytic CO2 reduction [1]. The cobalt complex exhibited the best activity for CO2-to-CO conversion in the presence of water as an added proton source among the metal complexes tested [1].

CO2 reduction Electrocatalysis Pincer ligands

2,8-Dibromoquinoline: Recommended Procurement Scenarios Based on Evidence


Medicinal Chemistry: Synthesis of 2-Substituted Quinoline-8-Carboxamide PARP-1 Inhibitors

Procurement is justified for medicinal chemistry programs targeting PARP-1 inhibition. 2,8-Dibromoquinoline enables selective Pd-catalyzed coupling at the C2 position, followed by lithium–bromine exchange at C8 to install the carboxamide pharmacophore [1]. Derivatives prepared via this route have demonstrated IC50 values as low as 500 nM against human recombinant PARP-1, representing a 3.6-fold potency improvement over the standard 5-AIQ inhibitor [1]. This orthogonal functionalization strategy cannot be replicated with other dibromoquinoline isomers, which lack the necessary C2/C8 reactivity differential [2].

Polymerization Catalysis: Preparation of Tridentate ONO Pincer Ligands for Group 4 Metal Complexes

Procurement is essential for synthesizing bis(o-hydroxyaryl)quinoline tridentate ligands for Group 4 metal-based olefin polymerization catalysts. The 2,8-dibromo substitution pattern is geometrically required to achieve the 1,10-chelation mode that defines this ligand class [1]. Catalysts derived from this scaffold produce polyethylene with very high molecular weights and multimodal molecular weight distributions when activated with MAO/borate on silica supports [1]. Alternative dibromoquinoline isomers (e.g., 2,6-dibromoquinoline) cannot form the required tridentate coordination geometry and are therefore unsuitable substitutes [2].

Sustainable Catalysis: Synthesis of Redox-Active NNP Pincer Ligands for Electrocatalytic CO2 Reduction

Procurement is warranted for programs developing first-row transition metal catalysts for CO2 valorization. 2,8-Dibromoquinoline serves as the core building block for rigid NNP-type pincer ligands via sequential Stille coupling at C2 and C8 [1]. Cobalt complexes of these ligands demonstrate the best CO2-to-CO conversion activity among tested first-row metals in the presence of water as a proton source [1]. The specific 2,8-geometry is essential for establishing the proper bite angle and rigidity required for effective pincer coordination.

On-Surface Polymerization: Regioselective Ullmann Coupling for 2D Material Fabrication

Procurement is relevant for surface science and nanotechnology research involving controlled on-surface polymerization. 2,8-Dibromoquinoline undergoes regioselective Ullmann polymerization on Au(111) surfaces, with the regioselectivity and its temperature-dependent evolution characterized by scanning tunneling microscopy and density functional theory calculations [1]. At 348–368 K, this non-symmetrical monomer enables the construction of well-defined 1D or 2D nanostructures, providing a platform for studying surface-confined reaction mechanisms [1].

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